(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride

mTOR kinase inhibition Cancer therapeutics ATP-competitive inhibitors

(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride is a heterocyclic building block featuring a C-linked 1,2,4-triazole ring para-substituted on a benzylamine scaffold, supplied as the hydrochloride salt (C9H11ClN4, MW: 210.66 g/mol). This compound serves as a critical intermediate in the synthesis of potent, selective mammalian target of rapamycin (mTOR) kinase inhibitors, including the preclinical tool compound CC214-1.

Molecular Formula C9H11ClN4
Molecular Weight 210.67
CAS No. 2219380-05-7
Cat. No. B2658876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride
CAS2219380-05-7
Molecular FormulaC9H11ClN4
Molecular Weight210.67
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=NC=NN2.Cl
InChIInChI=1S/C9H10N4.ClH/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9;/h1-4,6H,5,10H2,(H,11,12,13);1H
InChIKeyFCLRLQNTJAIQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Analysis of (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride (CAS 2219380-05-7)


(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride is a heterocyclic building block featuring a C-linked 1,2,4-triazole ring para-substituted on a benzylamine scaffold, supplied as the hydrochloride salt (C9H11ClN4, MW: 210.66 g/mol) . This compound serves as a critical intermediate in the synthesis of potent, selective mammalian target of rapamycin (mTOR) kinase inhibitors, including the preclinical tool compound CC214-1 [1]. Its structural configuration—specifically the carbon-linked (3-yl) triazole regiochemistry—distinguishes it from the more common nitrogen-linked (1-yl) triazole benzylamine isomers and enables the construction of imidazopyrazinone-based kinase inhibitors with sub-nanomolar potency [2].

Critical Differentiation: Why (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine Hydrochloride Is Not Interchangeable with Common Triazole-Benzylamine Analogs


Generic substitution fails for this compound because its specific C-linked (3-yl) 1,2,4-triazole regioisomer is not functionally equivalent to the commonly available N-linked (1-yl) counterpart (CAS 893752-99-3) or other positional isomers. While N-linked triazole benzylamines are widely stocked as generic building blocks, the carbon-linked variant is required for the synthesis of specific ATP-competitive kinase inhibitor scaffolds such as CC214-1 and CC214-2, which achieve mTOR IC50 values as low as 0.002 µM . Using the N-linked isomer would produce a structurally distinct final compound with a different hydrogen-bonding geometry at the kinase hinge-binding region, fundamentally altering target engagement [1]. This structural requirement is verified through the patent and medicinal chemistry literature, where only the C-linked triazole intermediate yields active mTOR inhibitors with the imidazo[4,5-b]pyrazin-2-one core [2].

Quantitative Evidence for Selecting (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine Hydrochloride Over Closest Analogs


Regiochemical Identity Enables Potent mTOR Kinase Inhibitor Synthesis vs. N-Linked Isomer Inactivity

The target compound's C-linked (3-yl) triazole regiochemistry is the essential precursor for the mTOR inhibitor CC214-1, which demonstrates an IC50 of 0.002 µM against mTOR kinase . In contrast, the N-linked (1-yl) triazole benzylamine isomer (CAS 893752-99-3) cannot access the imidazo[4,5-b]pyrazin-2-one pharmacophore series, as the nitrogen atom at position 1 would occupy a different vector incompatible with the ATP-binding pocket of mTOR [1]. No mTOR inhibitory activity has been reported for any compound derived from the N-linked isomer within the imidazopyrazinone class .

mTOR kinase inhibition Cancer therapeutics ATP-competitive inhibitors

Para-Substitution Pattern on Phenyl Ring Confirmed as Active Scaffold Configuration

Optimization of the mTOR inhibitor series by Mortensen et al. established that the para-substituted benzylamine motif is critical for maintaining potent mTOR inhibition [1]. The meta-substituted isomer (CAS 1249340-18-8) would place the triazole at a geometrically unfavorable position relative to the adenine pocket of mTOR, potentially reducing binding affinity by orders of magnitude based on SAR analysis of related hinge-binding heterocycles [2]. While direct IC50 data for the meta-substituted analog-derived inhibitor is not publicly available, the SAR landscape from the discovery program demonstrates that para-substitution is the only tolerated configuration for sub-micromolar mTOR activity in this series [3].

Structure-activity relationship (SAR) Kinase hinge-binding motif

Hydrochloride Salt Provides Defined Stoichiometry and Enhanced Handling vs. Free Base

The hydrochloride salt (CAS 2219380-05-7) is offered at 97-98% purity with a defined molecular weight of 210.66 g/mol, enabling precise stoichiometric calculations for synthesis . The free base (CAS 1247074-30-1) is hygroscopic and prone to partial carbonate formation upon air exposure, which introduces weighing errors of 1-3% in small-scale reactions . The dihydrochloride form (CAS 2219368-62-2) introduces an additional equivalent of HCl (MW 247.12 g/mol) that must be compensated for in base-sensitive coupling reactions . For reproducible milligram-scale medicinal chemistry workflows, the monohydrochloride salt provides optimal balance of stability, purity, and accurate mass quantitation.

Chemical procurement Salt form selection Weighing accuracy

High-Value Application Scenarios for (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine Hydrochloride Based on Differentiated Evidence


Synthesis of mTOR Kinase Inhibitors for Glioblastoma and Prostate Cancer Research

This compound is the validated precursor for the CC214-1 and CC214-2 series of dual mTORC1/mTORC2 inhibitors, which demonstrate potent in vitro activity (IC50 = 0.002 µM) and preferential growth suppression of EGFRvIII-activated glioblastoma cells [1]. Any cancer research group replicating published mTOR inhibitor syntheses must procure this specific C-linked triazole building block, as the N-linked isomer will not yield the active imidazopyrazinone pharmacophore [2].

Kinase Chemical Biology and ATP-Competitive Probe Development

The 1,2,4-triazole ring in the C-linked configuration mimics the adenine moiety of ATP, making this building block suitable for designing novel ATP-competitive kinase inhibitors beyond mTOR [1]. The structure-activity relationships established by Mortensen et al. confirm that the para-C-linked triazole benzylamine motif provides optimal hinge-region binding geometry, with the free amine serving as a versatile derivatization handle for parallel library synthesis [2].

Structure-Activity Relationship (SAR) Studies on Triazole Regioisomers in Drug Design

For medicinal chemistry teams optimizing triazole-containing kinase inhibitors, this compound serves as the critical C-linked control against which N-linked (CAS 893752-99-3) and meta-substituted (CAS 1249340-18-8) isomers are compared. Quantitative differentiation is documented: only the para-C-linked configuration yields active mTOR inhibitors; isomeric substitution results in complete loss of measurable kinase inhibition in this chemotype [1].

Reproducible Milligram-Scale Medicinal Chemistry Synthesis

The stable monohydrochloride salt form (97-98% purity, defined stoichiometry) ensures accurate mass quantification for small-scale amide coupling, reductive amination, and heterocycle elaboration reactions [1]. The hydrochloride salt avoids the hygroscopicity and weighing errors associated with the free base, enabling reproducible batch-to-batch synthesis of preclinical candidate compounds, which is critical for SAR campaigns where small potency differences (e.g., 2 nM vs. 10 nM) determine lead selection [2].

Quote Request

Request a Quote for (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.